Chivosazol A

Actin Cytoskeleton X-ray Crystallography Target Identification

Standard actin disruptors lack selectivity among actin-binding proteins (ABPs). Chivosazol A provides validated inhibition of gelsolin, profilin, cofilin, and thymosin-β4 binding to G-actin without broad depolymerization. - Potent cytotoxicity: MIC 9 ng/mL (~10.4 nM) vs. L929/HeLa - Unique binding site: crystal structure-confirmed, distinct from latrunculin/jasplakinolide - Reference standard for Sorangium cellulosum metabolomics & PKS-NRPS engineering Available as authenticated analytical standard.

Molecular Formula C49H71NO12
Molecular Weight 866.1 g/mol
Cat. No. B15579662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChivosazol A
Molecular FormulaC49H71NO12
Molecular Weight866.1 g/mol
Structural Identifiers
InChIInChI=1S/C49H71NO12/c1-31-21-15-11-14-18-26-43(54)62-45(35(5)40(53)28-34(4)51)32(2)22-16-12-13-17-24-39(52)29-42(56-8)36(6)48-50-38(30-59-48)23-19-20-25-41(33(3)27-31)61-49-47(58-10)46(57-9)44(55)37(7)60-49/h11-27,30,32-37,39-42,44-47,49,51-53,55H,28-29H2,1-10H3/b13-12+,14-11+,21-15-,22-16-,23-19+,24-17+,25-20-,26-18-,31-27+/t32-,33+,34+,35-,36+,37+,39-,40-,41-,42+,44+,45-,46-,47+,49+/m0/s1
InChIKeyOVMUGRSUGHRYEC-PADIQQNQSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chivosazol A: Actin Inhibitor Profile


Chivosazol A is a 31-membered polyene macrolide natural product isolated from the myxobacterium Sorangium cellulosum [1]. It features a characteristic oxazole ring and a 6-deoxyglucopyranose (quinovose) moiety glycosidically attached at C11 [2]. The compound exhibits antifungal activity against yeasts and filamentous fungi, and demonstrates potent cytotoxicity against mammalian cells [3]. Its biological target has been identified as the actin cytoskeleton, where it disrupts microfilament organization through a mechanism distinct from other known actin-binding compounds [4].

Why Chivosazol A Cannot Be Substituted


While multiple actin-targeting natural products exist—including cytochalasins, latrunculins, rhizopodin, jasplakinolide, and chondramides—each binds to distinct regions of actin and produces fundamentally different effects on cytoskeletal dynamics [1]. Chivosazol A binds to a previously uncharacterized site on actin that is distinct from the binding pockets of cytochalasin D, latrunculin, or rhizopodin, and it uniquely modulates multiple protein-protein interactions including those with gelsolin, cofilin, and thymosin-β4 [2]. Consequently, substituting chivosazol A with any other actin inhibitor in a defined experimental system introduces distinct mechanistic variables that confound interpretation of actin-dependent cellular processes [3].

Chivosazol A: Comparative Evidence


Sub-Nanomolar Cytotoxicity vs. Conventional Antifungals

Crystal structure analysis (PDB ID: 6QRI) at 2.40 Å resolution demonstrates that chivosazol A occupies a binding pocket on actin that is topologically distinct from the binding sites of cytochalasin D, latrunculin, and rhizopodin [1]. The compound binds at the barbed end of G-actin in a cleft between subdomains 1 and 3, a region not previously characterized as a ligand-binding site for known actin inhibitors [2].

Actin Cytoskeleton X-ray Crystallography Target Identification

Selective Actin-Binding Protein Inhibition vs. Latrunculin B

Chivosazol A demonstrates nanomolar-range antiproliferative activity across a panel of human cancer cell lines. The IC50 values are comparable to those of rhizopodin and cytochalasin D , but with the critical distinction of a unique binding site and different downstream modulation of actin-binding protein interactions [1].

Antiproliferative Activity Cytotoxicity Cancer Research

Higher Cytotoxic Potency vs. Cystothiazole A

In vitro polymerization assays using purified G-actin demonstrated that chivosazol A both inhibits de novo actin polymerization and actively depolymerizes pre-formed, pyrene-labeled F-actin microfilaments [1]. This dual functional effect distinguishes chivosazol A from compounds that only inhibit polymerization or only sever filaments.

Actin Polymerization F-Actin Depolymerization In Vitro Assay

Hybrid PKS-NRPS Biosynthetic Gene Cluster

Structural and biochemical analyses reveal that chivosazol A selectively modulates interactions between actin and key regulatory proteins, including inhibition of interactions with gelsolin, cofilin, and thymosin-β4, while preserving other actin functions [1]. This selective modulation of protein-protein interactions is not observed with cytochalasin D or latrunculin, which act primarily by capping or sequestering actin monomers [2].

Protein-Protein Interactions Actin-Binding Proteins Selectivity

Chivosazol A: Application Scenarios


ABP-Selective Actin Cytoskeleton Studies

Chivosazol A is optimally deployed in studies requiring an actin inhibitor with a binding site and mechanism orthogonal to established agents (cytochalasin D, latrunculin, jasplakinolide). Because its binding pocket on actin is structurally distinct and does not overlap with those of conventional inhibitors [1], chivosazol A enables combinatorial or sequential inhibition studies to deconvolve actin-dependent processes without confounding cross-interference.

Potent Eukaryotic Cell Proliferation Inhibition

The unique ability of chivosazol A to selectively inhibit gelsolin, cofilin, and thymosin-β4 interactions with actin—without globally abolishing all actin functions [1]—makes it the compound of choice for studies aimed at dissecting the specific contributions of these regulatory proteins to cytoskeletal dynamics. Researchers seeking to understand how these protein-protein interactions govern processes such as cell motility, cytokinesis, or endocytosis should prioritize chivosazol A over less selective actin disruptors.

Combinatorial Biosynthesis of Hybrid PKS-NRPS

Chivosazol A exhibits antimicrobial activity against yeasts and filamentous fungi while showing no activity against bacteria [1]. This eukaryotic specificity profile, combined with its defined actin-targeting mechanism, positions chivosazol A as a valuable probe for studying actin-dependent processes in fungal pathogens and for validating actin as an antifungal target. Its potency and eukaryotic selectivity differentiate it from broad-spectrum antifungals like amphotericin B, which acts via ergosterol binding.

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